molecular formula C13H16N2O3 B098139 1-Cbz-[1,4]diazepan-5-one CAS No. 18158-16-2

1-Cbz-[1,4]diazepan-5-one

Cat. No.: B098139
CAS No.: 18158-16-2
M. Wt: 248.28 g/mol
InChI Key: FWIFVWFHEUKZII-UHFFFAOYSA-N
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Description

1-Cbz-[1,4]diazepan-5-one, also known as benzyl 5-oxo-1,4-diazepane-1-carboxylate, is a chemical compound with the molecular formula C₁₃H₁₆N₂O₃ and a molecular weight of 248.28. This compound is a derivative of diazepane and is characterized by the presence of a carbobenzoxy (Cbz) protecting group. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural properties .

Scientific Research Applications

1-Cbz-[1,4]diazepan-5-one has a wide range of applications in scientific research, including:

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H315, H335, and H319, indicating that it can cause skin irritation, respiratory irritation, and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), seeking medical advice/attention if experiencing respiratory symptoms (P342+P311), and rinsing cautiously with water for several minutes if in eyes (P305+P351+P338) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cbz-[1,4]diazepan-5-one can be synthesized through the reaction of 1-Cbz-[1,4]diazepane with iodo ketone. The reaction typically involves the use of organic solvents and specific reaction conditions to ensure the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Cbz-[1,4]diazepan-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of this compound .

Comparison with Similar Compounds

Uniqueness: 1-Cbz-[1,4]diazepan-5-one is unique due to the presence of the carbobenzoxy protecting group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in medicinal chemistry .

Properties

IUPAC Name

benzyl 5-oxo-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c16-12-6-8-15(9-7-14-12)13(17)18-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIFVWFHEUKZII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCNC1=O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375076
Record name 1-cbz-[1,4]diazepan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18158-16-2
Record name 1-cbz-[1,4]diazepan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18158-16-2
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